molecular formula C9H7N3O2 B1323098 2-(1H-1,2,3-Triazol-1-YL)benzoic acid CAS No. 1085458-53-2

2-(1H-1,2,3-Triazol-1-YL)benzoic acid

Cat. No.: B1323098
CAS No.: 1085458-53-2
M. Wt: 189.17 g/mol
InChI Key: HBAONQJODJLDTG-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)benzoic acid is an organic compound with the molecular formula C9H7N3O2. It is a derivative of benzoic acid where a 1H-1,2,3-triazole ring is attached to the benzene ring.

Mechanism of Action

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and survival.

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 2-(1H-1,2,3-Triazol-1-YL)benzoic acid may interact with its targets to disrupt normal cell functions, leading to cell death.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cells, suggesting that this compound may have similar effects .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-Triazol-1-YL)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, through its triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating enzyme-substrate interactions and enhancing catalytic efficiency. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the triazole ring to active sites of enzymes, either enhancing or inhibiting their activity. This binding can lead to conformational changes in the enzyme structure, affecting substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of metabolic enzymes and persistent changes in gene expression . In vivo studies have also indicated potential long-term effects on tissue function and organismal health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit critical metabolic enzymes and disrupt cellular homeostasis. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of metabolites and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions facilitates its interaction with transport proteins, enhancing its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments, thereby influencing its activity and function .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .

Scientific Research Applications

2-(1H-1,2,3-Triazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring in a different position.

    5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: A methyl-substituted derivative.

    2-(1H-1,2,3-Triazol-1-yl)terephthalic acid: Contains two carboxylic acid groups instead of one.

Uniqueness

2-(1H-1,2,3-Triazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a versatile building block for synthesizing a wide range of compounds .

Properties

IUPAC Name

2-(triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAONQJODJLDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629859
Record name 2-(1H-1,2,3-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085458-53-2
Record name 2-(1H-1,2,3-Triazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1085458-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,3-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting 2-iodobenzoic acid for 5-fluoro-2-iodo-benzoic acid. Two products were formed in this reaction, 2-[1,2,3]triazol-2-yl-benzoic acid and 2-[1,2,3]triazol-1-yl-benzoic acid, as a result of the tautomeric forms of 1,2,3-triazole. 1H NMR (400 MHz, CD3OD): 7.91 (s, 2H), 7.85-7.82 (m, 1H), 7.75 (dd, J=8.1, 1.0 Hz, 1H), 7.69 (td, J=7.7, 1.5 Hz, 1H), 7.60-7.55 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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